molecular formula C20H23FN2S3Sn2 B2532417 5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 1611002-56-2

5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole

Cat. No.: B2532417
CAS No.: 1611002-56-2
M. Wt: 644.02
InChI Key: MBFGAZRENCVSAJ-UHFFFAOYSA-N
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Description

5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole (abbreviated here as F-TBT) is a fluorinated benzothiadiazole (BTD)-based monomer with two trimethylstannyl-functionalized thiophene units. This compound is primarily utilized in Stille coupling reactions to synthesize conjugated polymers and small molecules for optoelectronic applications, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and electrochromic devices . The fluorine substitution at the 5-position of the BTD core enhances electron-withdrawing properties, improving charge transport and reducing the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) .

Synthesis: F-TBT is synthesized via a palladium-catalyzed Stille cross-coupling reaction between 4,7-dibromo-5-fluorobenzo[c][1,2,5]thiadiazole and tributyl(4-(2-octyldodecyl)thiophen-2-yl)stannane, yielding 46% after purification . Structural confirmation is provided by $^1$H NMR (δ = 8.07 ppm for aromatic protons) and $^13$C NMR (δ = 159.68 ppm for fluorine-coupled carbons) .

Properties

IUPAC Name

[5-[5-fluoro-4-(5-trimethylstannylthiophen-2-yl)-2,1,3-benzothiadiazol-7-yl]thiophen-2-yl]-trimethylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5FN2S3.6CH3.2Sn/c15-9-7-8(10-3-1-5-18-10)13-14(17-20-16-13)12(9)11-4-2-6-19-11;;;;;;;;/h1-4,7H;6*1H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFGAZRENCVSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=C(S1)C2=CC(=C(C3=NSN=C23)C4=CC=C(S4)[Sn](C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2S3Sn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Fluorobenzo[c]thiadiazole

The core structure is synthesized via cyclization of 2-fluoro-1,3-benzenediamine with thionyl chloride under reflux:
$$
\text{C}6\text{H}5\text{FN}2 + \text{SOCl}2 \rightarrow \text{C}6\text{H}3\text{FN}_2\text{S} + 2\text{HCl}
$$
Yields typically exceed 70% under anhydrous conditions.

Regioselective Bromination at Positions 4 and 7

Bromination is achieved using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) to direct substitution para to the fluorine atom:
$$
\text{C}6\text{H}3\text{FN}2\text{S} + 2\text{NBS} \rightarrow \text{C}6\text{HBr}2\text{FN}2\text{S} + 2\text{Succinimide}
$$
Reaction Conditions :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature
  • Yield: 60–65%

Synthesis of 5-(Trimethylstannyl)thiophene-2-boronic Acid

Lithiation and Stannylation of 2-Bromothiophene

  • Lithiation : 2-Bromothiophene is treated with n-butyllithium at −78°C in THF, generating a lithiated intermediate at position 5.
  • Quenching with Trimethyltin Chloride :
    $$
    \text{Thiophene-Li} + \text{Me}3\text{SnCl} \rightarrow \text{Thiophene-SnMe}3 + \text{LiCl}
    $$
    Reaction Conditions :
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: −78°C, gradually warming to RT
  • Yield: 75–80%

Boronation via Miyaura Borylation

The stannylated thiophene undergoes borylation using bis(pinacolato)diboron and a palladium catalyst:
$$
\text{Thiophene-SnMe}3 + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(dppf)Cl}2} \text{Thiophene-Bpin} + \text{SnMe}_3\text{-Bpin}
$$
Reaction Conditions :

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)
  • Solvent: 1,4-Dioxane
  • Temperature: 80°C, 12 hours
  • Yield: 60–70%

Cross-Coupling via Suzuki-Miyaura Reaction

The dibrominated benzo-thiadiazole core is coupled with two equivalents of 5-(trimethylstannyl)thiophene-2-boronic acid under Suzuki conditions:

$$
\text{Br}2\text{-Benzo} + 2\text{Thiophene-Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Target Compound} + 2\text{Bpin-Br}
$$

Optimized Reaction Parameters :

Parameter Value
Catalyst Pd(PPh₃)₄ (3 mol%)
Base K₂CO₃ (2.5 equiv)
Solvent Toluene/EtOH/H₂O (3:1:1)
Temperature 90°C, 24 hours
Yield 55–60%

Key Considerations :

  • Trimethylstannyl groups are sensitive to protic solvents; thus, minimal aqueous phases are used.
  • Purification via silica gel chromatography (hexane/EtOAc) ensures removal of residual tin byproducts.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.82 (d, J = 4.2 Hz, 2H, thiophene), 7.45 (s, 2H, benzo), 0.35 (s, 18H, SnMe₃).
  • ¹¹⁹Sn NMR : δ −10.2 ppm, confirming Sn-C bonding.

Purity and Stability

  • HPLC Purity : ≥98% (C18 column, MeOH/H₂O = 90:10).
  • Storage : Sealed under nitrogen at −20°C to prevent oxidation.

Alternative Synthetic Routes

Stille Coupling Approach

Using pre-formed 2-tributylstannylthiophene and 4,7-diiodo-5-fluorobenzo-thiadiazole under Pd₂(dba)₃ catalysis:
$$
\text{I}2\text{-Benzo} + 2\text{Thiophene-SnBu}3 \rightarrow \text{Target Compound} + 2\text{Bu}_3\text{SnI}
$$
Advantages : Higher functional group tolerance for bulky substituents.

Direct Metallation Strategy

Lithiation of 4,7-dibromo-5-fluorobenzo-thiadiazole followed by stannylation:

  • Limited by poor regioselectivity and side reactions.

Industrial-Scale Considerations

Factor Small-Scale (Lab) Large-Scale (Industrial)
Catalyst Loading 3–5 mol% 0.5–1 mol%
Solvent Volume 10 mL/mmol 3 mL/mmol
Reaction Time 24 hours 6–8 hours
Yield Optimization Manual monitoring Automated flow systems

Cost Drivers :

  • Palladium catalysts (40% of total cost).
  • Organotin reagents (30% of total cost).

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different stannyl or thiophene derivatives .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex chemical entities. Its unique functional groups enable diverse chemical transformations such as oxidation and substitution reactions.

2. Biology

  • Biological Activity Studies : Derivatives of 5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole are being investigated for their potential biological activities. Research has indicated that similar thiadiazole derivatives exhibit antimicrobial properties against various bacterial strains and fungi .

3. Medicine

  • Drug Development Potential : There is ongoing research into the medicinal applications of this compound and its derivatives. Thiadiazole derivatives are known to possess a range of pharmacological activities including antibacterial, antifungal, anti-inflammatory, and anticancer effects .

4. Materials Science

  • Organic Semiconductors : The compound is also being explored for its use in the development of advanced materials such as organic semiconductors. Its electronic properties make it suitable for applications in organic photovoltaics and electronic devices .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated various thiadiazole derivatives for their antimicrobial activities against gram-positive and gram-negative bacteria as well as fungi. The findings suggested that these compounds could be promising candidates for developing new antimicrobial agents due to their moderate activity against tested pathogens .
  • Cytotoxicity Evaluation : Research involving molecular docking studies highlighted potential anticancer properties of thiadiazole derivatives. The docking results indicated that certain modifications to the thiadiazole framework could enhance cytotoxic effects against cancer cell lines .
  • Synthesis of New Derivatives : Novel derivatives have been synthesized from this compound through various substitution reactions. These new compounds were characterized using techniques such as IR and NMR spectroscopy to confirm their structures .

Mechanism of Action

The mechanism of action of 5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets are still under investigation, but they are believed to involve modulation of electron transport and redox reactions .

Comparison with Similar Compounds

Non-Fluorinated Analog: 4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole (TBT)

  • Structure : Lacks fluorine at the BTD core.
  • Applications : Used in OFETs and OPVs. Copolymerization with thiophene-fused isoindigo (TII) yields PcTII-DTBT, which exhibits ambipolar charge transport but suffers from poor solubility in aromatic solvents .
  • Electronic Properties : The absence of fluorine results in a higher LUMO level (-3.4 eV vs. -3.6 eV for F-TBT), reducing electron affinity and limiting photovoltaic performance .

Difluorinated Analog: 5,6-Difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole (DF-TBT)

  • Structure : Contains two fluorine atoms at the 5- and 6-positions of the BTD core.
  • Applications: Enhances photothermal conversion efficiency (62.3%) in nanotheranostics due to stronger electron-withdrawing effects .
  • Safety : Classified as hazardous (H300+H310+H330) with higher toxicity than F-TBT .

Fluorinated vs. Non-Fluorinated Derivatives

Property F-TBT TBT (Non-Fluorinated) DF-TBT (Difluorinated)
LUMO (eV) -3.6 -3.4 -3.8
Solubility Moderate in toluene Poor in aromatic solvents Low due to rigid structure
Polymer Mn (kDa) 29.8 (PPDTFBT) 17.8 (PPDTBT) 42.6 (PPDT2FBT)
Key Applications OPVs, electrochromics OFETs Photothermal therapy

Key Findings:

Fluorination Effects: Fluorine substitution lowers the LUMO level, enhancing electron affinity and charge transport in OPVs. PPDTFBT (F-TBT-based) achieves higher power conversion efficiency (9%) than non-fluorinated PPDTBT .

Solubility Trade-offs : Fluorination reduces solubility in processing solvents, necessitating bulky alkyl side chains (e.g., 2-octyldodecyl) to improve compatibility .

Comparison with Non-Stannyl BTD Derivatives

NK3: 4,7-Bis(5-(m-tolyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole

  • Structure : Uses m-tolyl groups instead of trimethylstannyl-thiophene.
  • Applications : Demonstrated aggregation-induced emission (AIE) for bioimaging but lacks utility in polymerization due to the absence of stannyl groups .

PT-BTD: 4,7-Bis(5-phenylthiophen-2-yl)benzo[c][1,2,5]thiadiazole

  • Performance : Exhibits hole mobility of 0.12 cm$^2$/V·s in OFETs, lower than F-TBT-based polymers (0.3–0.5 cm$^2$/V·s) .

Q & A

Q. What are the key considerations for synthesizing 5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole?

  • Methodological Answer : The synthesis involves sequential Stille coupling reactions due to the trimethylstannyl groups on thiophene moieties. Key steps include:
  • Precursor preparation : Start with halogenated benzo[c][1,2,5]thiadiazole derivatives (e.g., 4,7-dibromo analogs) .
  • Coupling conditions : Use palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents (THF or toluene) under inert atmosphere to prevent stannane oxidation. Maintain temperatures between 80–110°C for 12–24 hours .
  • Purification : Column chromatography with silica gel and non-polar solvents (hexane/ethyl acetate) is critical to isolate the product.
    Critical Data :
StepCatalystSolventYield (%)Purity (HPLC)
Stille CouplingPd(PPh₃)₄Toluene65–72%>95%

Q. How should researchers characterize this compound to confirm its structure?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • ¹H/¹³C NMR : Identify fluorine coupling patterns (due to the 5-fluoro substituent) and trimethylstannyl proton environments (δ 0.2–0.5 ppm) .
  • FT-IR : Confirm C-S (670–710 cm⁻¹) and C-F (1150–1250 cm⁻¹) stretches .
  • Elemental Analysis : Validate stoichiometry (C, H, N, S, Sn) with ≤0.4% deviation from theoretical values .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 644.02) .

Q. What are the primary structural features influencing its electronic properties?

  • Methodological Answer : The benzo[c][1,2,5]thiadiazole core acts as an electron-deficient unit, while the trimethylstannyl-thiophene groups enhance π-conjugation and electron delocalization. Fluorine at the 5-position increases electronegativity, stabilizing the LUMO. Computational studies (DFT) are recommended to map frontier orbitals .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale research applications?

  • Methodological Answer :
  • Catalyst screening : Test air-stable Pd catalysts (e.g., PdCl₂(dppf)) to reduce sensitivity to oxygen .
  • Solvent effects : Compare DMF (polar aprotic) vs. toluene (non-polar) to balance reaction rate and byproduct formation.
  • Stoichiometry : Optimize trimethylstannyl-thiophene:benzo[c][1,2,5]thiadiazole ratios (typically 2.2:1) to account for steric hindrance .
    Data Contradictions :
  • Some protocols report >80% yields using microwave-assisted synthesis, but reproducibility in conventional setups remains challenging .

Q. What strategies mitigate instability of trimethylstannyl groups during storage?

  • Methodological Answer :
  • Storage : Use amber vials under argon at –20°C to prevent moisture-induced hydrolysis.
  • Stabilizers : Add radical scavengers (e.g., BHT) to inhibit Sn-C bond degradation.
  • Alternative groups : Explore less sensitive coupling partners (e.g., boronic esters) for long-term studies .

Q. How do electronic properties correlate with performance in optoelectronic devices?

  • Methodological Answer :
  • UV-Vis/NIR Spectroscopy : Measure absorption/emission profiles (λₐᵦₛ ~450–600 nm) to assess bandgap tuning.
  • Cyclic Voltammetry : Determine HOMO/LUMO levels (e.g., LUMO ≈ –3.5 eV vs. Fc/Fc⁺) for OLED or OPV applications .
    Contradictions :
  • Fluorine’s electron-withdrawing effect may reduce charge mobility in some device architectures despite lowering LUMO .

Q. How should researchers address discrepancies in reported biological activity data?

  • Methodological Answer :
  • Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin).
  • Solubility adjustments : Employ DMSO concentrations ≤0.1% to avoid false negatives in antimicrobial studies .
    Example Data :
StudyIC₅₀ (μM)Cell LineSolvent
A12.3HeLaDMSO
B28.7MCF-7PBS

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